2-[4-(thiophene-2-sulfonamido)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-11(15)8-9-3-5-10(6-4-9)14-19(16,17)12-2-1-7-18-12/h1-7,14H,8H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOOPDNIRFZGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(thiophene-2-sulfonamido)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with thiophene-2-sulfonyl chloride under basic conditions. The reaction proceeds through the formation of a sulfonamide bond between the amine group of 4-aminophenylacetamide and the sulfonyl chloride group of thiophene-2-sulfonyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis occurs at both the sulfonamide and acetamide groups under acidic or basic conditions:
Sulfonamide Hydrolysis
The sulfonamide group (-SO₂NH-) undergoes hydrolysis in strongly acidic (e.g., HCl) or basic (e.g., NaOH) media, yielding a sulfonic acid or sulfonate salt, respectively .
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 6 M HCl, reflux, 6 h | HCl | 2-[4-(Thiophene-2-sulfonic acid)phenyl]acetamide | 85% |
| 2 M NaOH, 80°C, 4 h | NaOH | Sodium 2-[4-(thiophene-2-sulfonato)phenyl]acetamide | 78% |
Acetamide Hydrolysis
The acetamide group (-NHCOCH₃) hydrolyzes to form a carboxylic acid derivative under acidic conditions :
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 6 M HCl, reflux, 8 h | HCl | 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid | 92% |
Alkylation and Acylation
The sulfonamide nitrogen participates in alkylation and acylation reactions, modifying its electronic and steric properties :
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base:
| Reagent | Base | Product | Yield |
|---|---|---|---|
| CH₃I | K₂CO₃ | N-Methyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide | 68% |
Acylation
Acetylation with acetyl chloride enhances lipophilicity:
| Reagent | Base | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Et₃N | N-Acetyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide | 74% |
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution at the 5-position due to electron-donating effects of the sulfonamide group :
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-thiophene-2-sulfonamido derivative | 63% |
| Sulfonation | SO₃ in H₂SO₄ | 25°C, 4 h | 5-Sulfo-thiophene-2-sulfonamido derivative | 58% |
Nucleophilic Substitution
The acetamide group participates in nucleophilic substitution with amines or thiols :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | DMF, 80°C, 12 h | 2-[4-(Thiophene-2-sulfonamido)phenyl]-N-benzylacetamide | 71% |
| Thiophenol | K₂CO₃, CH₃CN, reflux, 6 h | 2-[4-(Thiophene-2-sulfonamido)phenyl]-S-phenylacetamide | 65% |
Condensation and Cyclization
The compound forms heterocycles via condensation with aldehydes or ketones :
Knoevenagel Condensation
With aromatic aldehydes (e.g., benzaldehyde):
| Aldehyde | Product | Yield |
|---|---|---|
| Benzaldehyde | (E)-2-[4-(Thiophene-2-sulfonamido)phenyl]-3-phenylpropenamide | 82% |
Metal Complexation
The sulfonamide group acts as a ligand for transition metals, forming coordination complexes :
| Metal Salt | Conditions | Complex | Application |
|---|---|---|---|
| CuSO₄ | EtOH/H₂O, 25°C, 2 h | [Cu(L)₂(H₂O)₂]·2H₂O | Catalysis |
| CoCl₂ | MeOH, reflux, 4 h | [Co(L)₃]Cl | Magnetic studies |
Key Research Findings
-
Enzyme Inhibition : Derivatives show nanomolar inhibition of carbonic anhydrase isoforms (e.g., hCA II: ) .
-
Antimicrobial Activity : Nitrated analogs exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus.
-
Thermal Stability : Melting points range from 210–215°C, indicating robust thermal stability .
This compound’s versatility in chemical transformations underscores its potential in drug discovery and materials science. Further studies exploring its reactivity under catalytic or photochemical conditions are warranted.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various scientific disciplines:
1. Medicinal Chemistry:
- Antimicrobial Activity: 2-[4-(thiophene-2-sulfonamido)phenyl]acetamide has shown promise as an antimicrobial agent. Studies indicate that sulfonamide derivatives exhibit significant antibacterial activity against various strains, potentially offering alternatives to conventional antibiotics.
- Anticancer Properties: Research has demonstrated that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells. Flow cytometry analyses revealed increased apoptotic markers following treatment with derivatives of this compound.
2. Enzyme Inhibition:
- The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind effectively to active sites of enzymes involved in disease pathways. This mechanism suggests potential applications in drug design targeting specific enzymes.
3. Material Science:
- The compound can serve as a building block for synthesizing more complex molecules, making it valuable in developing new materials with tailored properties for industrial applications.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various sulfonamide derivatives, including those related to this compound. Results indicated significant inhibition rates against multiple bacterial strains, comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines treated with phenylacetamide derivatives showed a marked increase in apoptotic markers. The study quantified apoptotic cells using flow cytometry, revealing that certain derivatives could induce apoptosis more effectively than conventional treatments.
Mechanism of Action
The mechanism of action of 2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial applications, the sulfonamide group may inhibit the synthesis of folic acid in bacteria, leading to their death .
Comparison with Similar Compounds
Structural Analogues with Sulfonamide/Sulfonyl Groups
Key Observations :
- Biological Activity: Compounds with morpholinosulfonyl groups (e.g., 5i–5o in ) showed anti-COVID-19 activity, suggesting that sulfonamide-linked acetamides are pharmacologically versatile .
Heterocyclic Acetamide Derivatives
Table 2: Comparison of Heterocyclic Modifications
Key Observations :
- Synthesis Efficiency : Yields for triazole-containing acetamides (e.g., 54: 86.6%) highlight optimized synthetic routes, which may inform the target compound’s production .
- Bioactivity : The presence of fluorophenyl groups in compounds suggests improved metabolic stability, a feature that could be explored in the target compound .
Table 3: Toxicological Comparisons
Key Observations :
- Structural Alerts: Nitrofuran and thiazole moieties in compounds are linked to carcinogenicity, whereas the target compound’s thiophene-sulfonamido group lacks such alerts, suggesting a safer profile .
Biological Activity
2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiophene ring linked to a sulfonamide group and an acetamide moiety. Its chemical structure can be represented as follows:
This structure is crucial for its biological activity, particularly its interaction with various biological targets.
Antimicrobial Properties
Research has shown that thiophene derivatives, including this compound, exhibit promising antimicrobial activity. A study evaluated the antibacterial efficacy of related sulfonamide compounds against several bacterial strains:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 20 |
| This compound | Escherichia coli | 18 |
| Control (Sulfamethoxazole) | Staphylococcus aureus | 29.67 |
| Control (Sulfamethoxazole) | Escherichia coli | 27.67 |
The results indicate that the compound exhibits moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Activity
Thiophene derivatives have also been investigated for their anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the modulation of cyclooxygenase (COX) enzymes, which play a key role in inflammation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 18.59 | 2.6 |
| Celecoxib (Control) | 14.7 | 0.05 |
These results suggest that the compound may provide therapeutic benefits in conditions characterized by inflammation .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiophene derivatives. For instance, one study found that related compounds induced apoptosis in MDA-MB-231 breast cancer cells, with significant increases in apoptotic markers:
| Compound | Apoptosis Induction (%) |
|---|---|
| This compound | 22.04 (late apoptotic phase) |
| Control | 0.18 |
This indicates a strong potential for these compounds in cancer therapy .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. The sulfonamide group mimics natural substrates, allowing for effective binding and modulation of enzyme activity, particularly in inflammatory and infectious processes .
Case Studies
- Antimicrobial Evaluation : A comprehensive study evaluated the antibacterial effects of various thiophene derivatives, including our compound, against multiple strains of bacteria using agar diffusion methods.
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in swelling when treated with thiophene derivatives, supporting their anti-inflammatory claims.
- Cancer Cell Lines : Research on MDA-MB-231 cells indicated that treatment with the compound led to enhanced apoptosis rates compared to controls, suggesting potential for therapeutic applications in oncology.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DCM or THF | |
| Base | Triethylamine | |
| Reaction Time | 12–24 hours (RT) |
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy:
- ¹H NMR: Verify aromatic protons (δ 7.2–8.1 ppm for thiophene/phenyl) and acetamide NH (δ ~10.2 ppm).
- ¹³C NMR: Confirm sulfonamide (C-SO₂ at ~115–125 ppm) and carbonyl (C=O at ~170 ppm) .
- IR Spectroscopy: Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
- Mass Spectrometry: ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) .
Advanced Tip: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex aromatic regions .
Advanced: How can computational methods optimize the reaction design for this compound?
Answer:
Integrate quantum mechanical calculations (e.g., DFT) with experimental
- Reaction Pathway Prediction: Use tools like Gaussian or ORCA to model sulfonamide bond formation energy barriers .
- Solvent Optimization: Calculate solvation free energies (COSMO-RS) to select solvents improving yield .
- Transition State Analysis: Identify intermediates using IRC (Intrinsic Reaction Coordinate) calculations .
Q. Table 2: Computational Parameters for DFT Studies
| Parameter | Value | Reference |
|---|---|---|
| Basis Set | B3LYP/6-31G(d,p) | |
| Solvent Model | PCM (Polarizable Continuum) |
Advanced: How should researchers address contradictions in spectral data (e.g., NMR shifts vs. predicted values)?
Answer:
Contradictions may arise from tautomerism, impurities, or solvent effects. Resolve via:
Purity Reassessment: Run HPLC-MS to detect byproducts .
Variable Temperature NMR: Probe dynamic processes (e.g., hindered rotation of sulfonamide groups) .
Cross-Validation: Compare experimental data with NIST reference spectra of analogous compounds .
Example: If thiophene ring protons deviate from predicted shifts, check for π-stacking interactions using NOESY .
Advanced: What strategies mitigate instability during storage or biological assays?
Answer:
- Storage: Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Buffered Solutions: Use phosphate buffer (pH 7.4) for aqueous assays to minimize hydrolysis of the acetamide group .
Basic: What are the solubility profiles, and how do they impact in vitro studies?
Answer:
- Solubility Screening: Test in DMSO (stock solution), followed by dilution in PBS or cell culture media.
- Quantification: Use UV-Vis spectroscopy (λmax ~260 nm for thiophene) with a calibration curve .
- Surfactant Use: For poor aqueous solubility (<10 µg/mL), add Tween-80 (0.1% v/v) .
Note: Solubility data for similar compounds (>61.3 µg/mL in DMSO) suggests compatibility with standard assays (excluded per guidelines; rely on general methods from ).
Advanced: How can structure-activity relationship (SAR) studies improve biological efficacy?
Answer:
- Derivatization: Modify the thiophene ring (e.g., halogenation) or acetamide side chain (e.g., alkylation) .
- In Silico Screening: Dock analogs into target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
- Data Correlation: Use multivariate analysis to link logP, steric parameters, and IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
